AR-R17779 hydrochloride

説明

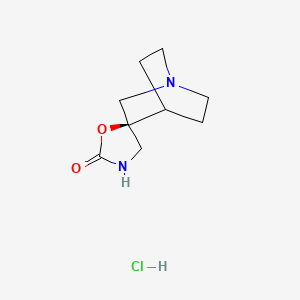

Structure

3D Structure of Parent

特性

IUPAC Name |

(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11;/h7H,1-6H2,(H,10,12);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLBLUBBDSJBIU-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3(C2)CNC(=O)O3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@]3(C2)CNC(=O)O3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178419-42-6 |

Source

|

| Record name | 178419-42-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of AR-R17779 Hydrochloride: A Technical Guide for Researchers

Abstract

AR-R17779 hydrochloride is a potent and highly selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in a diverse range of physiological and pathological processes.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of AR-R17779, focusing on its role in modulating inflammatory pathways, enhancing cognitive function, and potentiating anti-tumor immunity. Through its interaction with the α7 nAChR, AR-R17779 activates the cholinergic anti-inflammatory pathway, leading to the suppression of pro-inflammatory cytokines. In the central nervous system, it facilitates neurotransmitter release, which underlies its nootropic effects observed in preclinical models.[1][2] Furthermore, recent evidence highlights its ability to modulate the adaptive immune response, reducing tumor progression in cancer models.[3] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the critical signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

The α7 nicotinic acetylcholine receptor is a crucial component of the cholinergic nervous system, found in the central nervous system (CNS) and peripherally on various non-neuronal cells, including immune cells.[4][5] Its role in cognitive functions and its association with the cholinergic anti-inflammatory pathway have made it a significant target for therapeutic intervention in neurological and inflammatory diseases.[4] AR-R17779, a conformationally restricted analog of acetylcholine, has emerged as a key pharmacological tool and potential therapeutic agent due to its high selectivity and full agonist activity at the α7 nAChR.[5][6] This guide will dissect its mechanism of action, supported by preclinical data across multiple disease models.

Core Mechanism of Action: α7 nAChR Agonism

The primary mechanism of action for AR-R17779 is its function as a selective and potent full agonist at the α7 nAChR.[1][6]

AR-R17779 exhibits a high degree of selectivity for the α7 nAChR subtype over other nicotinic receptors, such as the α4β2 subtype. This selectivity is critical for minimizing off-target effects. The compound is reported to be 5-fold more potent and 35,000-fold more selective than (-)-nicotine for the α7 receptor.[6]

| Parameter | Receptor Subtype | Value | Source |

| Binding Affinity (Ki) | α7 nAChR (rat) | 92 - 190 nM | [5][6] |

| α4β2 nAChR (rat) | 16,000 nM | [5][6] | |

| Functional Potency (EC50) | α7 nAChR (rat) | 21 µM | [7] |

Activation of the α7 nAChR by AR-R17779 initiates distinct signaling cascades depending on the cell type and physiological context.

A major mechanism for AR-R17779's peripheral effects is the activation of the cholinergic anti-inflammatory pathway. This pathway is a neuro-immune reflex where the vagus nerve, upon sensing inflammation, releases acetylcholine (ACh). ACh, or an agonist like AR-R17779, binds to α7 nAChRs on immune cells, particularly macrophages, inhibiting the production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8] This action effectively dampens the inflammatory response.

References

- 1. AR-R17779 - Wikipedia [en.wikipedia.org]

- 2. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. AR-R 17779 hydrochloride | CAS 178419-42-6 | AR-R17779 | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. Stimulation of α7 nicotinic acetylcholine receptor by AR-R17779 suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

AR-R17779 Hydrochloride: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AR-R17779 hydrochloride is a potent and selective full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of physiological processes, including cognitive function, inflammation, and neurotransmission. This technical guide provides a comprehensive overview of this compound, consolidating key pharmacological data, detailed experimental protocols, and an exploration of the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating the therapeutic potential of targeting the α7 nAChR.

Introduction

The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions.[1][2] this compound, a spirocyclic compound, is a highly selective agonist for the α7 nAChR, demonstrating potent nootropic and anti-inflammatory effects in preclinical studies.[2][3] Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of α7 nAChR in various physiological and pathological processes.[4] This guide aims to provide a detailed technical resource on this compound, covering its pharmacological profile, experimental applications, and the molecular mechanisms underlying its activity.

Pharmacological Profile

This compound exhibits high selectivity for the α7 nAChR over other nAChR subtypes, such as the α4β2 receptor. This selectivity is crucial for minimizing off-target effects and elucidating the specific functions of the α7 nAChR.

Binding Affinity and Potency

The binding affinity (Ki) and potency (EC50) of AR-R17779 have been characterized in various in vitro systems. These values are essential for determining appropriate experimental concentrations and for comparing its activity with other α7 nAChR agonists.

| Parameter | Receptor Subtype | Species | Value | Reference |

| Ki | α7 nAChR | Rat | 190 nM | [4] |

| α4β2 nAChR | Rat | 16,000 nM | [4] | |

| EC50 | α7 nAChR | Rat (expressed in Xenopus oocytes) | 21 µM | [5] |

Table 1: Binding Affinity (Ki) and Potency (EC50) of this compound.

Key Experiments and Methodologies

This section provides detailed protocols for key in vitro and in vivo experiments commonly used to characterize the activity of this compound.

In Vitro Assays

Radioligand binding assays are used to determine the binding affinity of a compound for a specific receptor. For the α7 nAChR, radiolabeled antagonists like [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin are commonly employed.

Objective: To determine the Ki of this compound for the α7 nAChR.

Materials:

-

Rat brain tissue (hippocampus or cortex) or cells expressing α7 nAChRs

-

[³H]-MLA (specific activity ~15-30 Ci/mmol)

-

This compound

-

Nicotine or unlabeled MLA (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue or cells in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA (final concentration ~1-2 nM), and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA, and 50 µL of a high concentration of an unlabeled competitor (e.g., 1 µM MLA or 100 µM nicotine).

-

Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-MLA, and 50 µL of varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

An In-depth Technical Guide to AR-R17779 Hydrochloride for Cognitive Function Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AR-R17779 hydrochloride is a potent and selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel highly expressed in key brain regions associated with cognition, such as the hippocampus and cerebral cortex.[1][2] As a CNS-penetrant compound, AR-R17779 has emerged as a critical research tool for investigating the role of α7 nAChR activation in modulating cognitive processes.[2] Preclinical studies have consistently demonstrated its efficacy in improving learning and memory, suggesting its potential as a therapeutic agent for cognitive deficits observed in neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia.[1][2][3][4] This guide provides a comprehensive overview of AR-R17779, detailing its mechanism of action, associated signaling pathways, preclinical efficacy, and key experimental protocols.

Mechanism of Action

AR-R17779 exerts its effects by selectively binding to and activating the homopentameric α7 nAChR.[2][5] This receptor is a non-selective cation channel that, upon agonist binding, allows the influx of ions, most notably Calcium (Ca²⁺).[6] The subsequent rise in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, neurotransmitter release, and cell survival—processes fundamental to learning and memory.[5] The spirocyclic structure of AR-R17779 confers a high degree of binding specificity for the α7 subtype over other nAChRs, such as the α4β2 subtype, minimizing off-target effects and making it an ideal tool for targeted research.[2][7]

Quantitative Pharmacological Data

The selectivity and potency of AR-R17779 have been quantified through various binding and functional assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Source |

|---|---|---|---|---|

| α7 nAChR | AR-R17779 | 92 | - | [7] |

| α7 nAChR | AR-R17779 | 190 | Rat |

| α4β2 nAChR | AR-R17779 | 16000 | Rat |[7] |

Table 2: Functional Activity

| Assay | Parameter | Value | Species/System | Source |

|---|

| α7 nAChR Activation | EC₅₀ | 21 µM | Rat (Xenopus oocytes) |[8] |

Table 3: Preclinical Efficacy in Cognitive Models

| Animal Model / Test | Dosing (mg/kg, SC) | Effect | Disease Model | Source |

|---|---|---|---|---|

| Rat / Social Recognition Test | 0.3, 1 | Reversal of scopolamine-induced deficit | Amnesia Model | [9] |

| Rat / Social Recognition Test | 1, 3, 10, 30 | Increased memory in unimpaired animals | Healthy | [9] |

| Rat / Radial Arm Maze | 1-10 | Improved learning and memory | Healthy & Lesioned | [7][10] |

| Rat / Radial Arm Maze | 2 (racemic mixture) | Improved long-term acquisition | Healthy |[10] |

Key Signaling Pathways

Activation of the α7 nAChR by AR-R17779 initiates several downstream signaling cascades critical for its pro-cognitive effects. The influx of Ca²⁺ is a primary event that leads to the activation of multiple kinases and transcription factors.

Key pathways include:

-

PI3K/Akt Pathway: This pathway is heavily implicated in promoting cell survival and neuroprotection. Activation of α7 nAChRs has been shown to reduce neuronal apoptosis through the PI3K/Akt signaling cascade.[5]

-

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) pathway is crucial for synaptic plasticity and memory consolidation. Studies have shown that the cognitive-enhancing effects of α7 agonists correlate with the activation of ERK and the downstream transcription factor CREB (cAMP response element-binding protein).[1]

-

JAK2/STAT3 Pathway: This pathway is linked to the anti-inflammatory effects of α7 nAChR activation, which is relevant as neuroinflammation is a key component of many neurodegenerative diseases.[5]

-

cAMP/PKA Pathway: Recent evidence connects α7 nAChR activation to increases in intracellular cAMP via adenylyl cyclase 1 (AC1), which in turn activates Protein Kinase A (PKA).[11] This pathway is known to play a major role in enhancing synaptic transmission and plasticity.[11]

Experimental Protocols

AR-R17779 has been evaluated in various behavioral paradigms to assess its impact on different domains of cognition. Below are detailed methodologies for key cited experiments.

Social Recognition Test (SRT)

This test evaluates short-term social memory in rodents.

-

Animals: Adult male Sprague Dawley rats.[1]

-

Principle: An adult rat's natural tendency to investigate a novel juvenile rat more than a familiar one is used to measure memory. A reduction in investigation time during a second encounter indicates recognition.[9]

-

Procedure:

-

Acclimation: Allow adult rats to acclimate to the testing room for at least 30-60 minutes before the trial.

-

Drug Administration: Administer this compound (e.g., 0.3, 1.0 mg/kg, SC) or vehicle at a specified time before the first encounter (e.g., 20-30 minutes). If modeling amnesia, a cholinergic antagonist like scopolamine (B1681570) can be administered prior to the agonist.[1][9]

-

First Encounter (T1): Place a juvenile rat into the home cage of the adult test rat. Measure the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming) over a set period (e.g., 4 minutes).

-

Retention Interval: Return the juvenile to its home cage. After a specified delay (e.g., 15 minutes for deficit models, up to 24 hours for memory enhancement), re-introduce the same juvenile rat.[9]

-

Second Encounter (T2): Again, measure the social interaction time for the same duration as T1.

-

-

Data Analysis: Memory is quantified by the percent reduction in social interaction time (%RSIT) from T1 to T2. A higher %RSIT indicates better memory.

Radial Arm Maze (RAM)

This task assesses spatial working and reference memory.[2][3]

-

Apparatus: An elevated central platform with eight arms radiating outwards. Food rewards are placed at the ends of some or all arms depending on the protocol.

-

Procedure (Win-Shift Version):

-

Habituation: Allow rats to explore the maze freely with food available in all arms.

-

Drug Administration: Administer AR-R17779 (e.g., 1-10 mg/kg, SC) or vehicle 20 minutes prior to the daily session.[3][10]

-

Training/Testing: Bait all eight arms with a food reward. Place the rat on the central platform and allow it to explore the maze until all eight rewards have been consumed or a time limit is reached.

-

Data Collection: Record the sequence of arm entries. An entry into a previously visited (and therefore unbaited) arm is scored as a working memory error. An entry into an arm that was never baited (in a reference memory version of the task) is a reference memory error.

-

-

Data Analysis: Key metrics include the number of working memory errors, reference memory errors, and the time taken to complete the task. A reduction in errors indicates improved spatial memory. Studies have shown that AR-R17779 significantly reverses working memory impairment caused by lesions and improves learning in acquisition tasks.[3][10]

Conclusion and Future Directions

This compound is a selective and potent α7 nAChR full agonist that has proven invaluable for elucidating the role of this receptor in cognitive function.[2][12] Preclinical data robustly support its ability to enhance learning and memory across various animal models, acting through well-defined neurochemical pathways involving Ca²⁺ influx and the activation of key kinases like PI3K/Akt and ERK.[1][3][5] The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to further explore the therapeutic potential of α7 nAChR agonism. Future research should continue to investigate the long-term efficacy and safety profile of compounds like AR-R17779 and explore their utility in combination therapies for complex cognitive disorders.

References

- 1. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]

- 2. AR-R17779 | Selective Nicotinic Acetylcholine Agonist [benchchem.com]

- 3. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology [mdpi.com]

- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 6. journals.biologists.com [journals.biologists.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scholars@Duke publication: AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats. [scholars.duke.edu]

- 11. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AR-R17779 - Wikipedia [en.wikipedia.org]

The Cholinergic Agonist AR-R17779 Hydrochloride: A Technical Overview of its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-R17779 hydrochloride is a potent and selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] Its anti-inflammatory properties are primarily mediated through the activation of the cholinergic anti-inflammatory pathway (CAP), a neural circuit that inhibits cytokine production and attenuates inflammation. This technical guide provides an in-depth analysis of the anti-inflammatory effects of AR-R17779, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. The information presented herein is intended to support further research and development of α7 nAChR agonists as a novel class of anti-inflammatory therapeutics.

Introduction: The Cholinergic Anti-inflammatory Pathway and α7 nAChR

The cholinergic anti-inflammatory pathway (CAP) is a physiological mechanism that regulates the immune response through the vagus nerve.[2][3] Acetylcholine (ACh), the principal neurotransmitter of the vagus nerve, can modulate the activity of immune cells, particularly macrophages, to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][4][5] This neuro-immune communication is predominantly mediated by the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed on various immune cells.[2][5]

AR-R17779, as a selective α7 nAChR agonist, offers a pharmacological tool to specifically target and activate this pathway, thereby providing a potential therapeutic strategy for a range of inflammatory conditions.[1][4]

Mechanism of Action of AR-R17779

The anti-inflammatory effects of AR-R17779 are initiated by its binding to and activation of the α7 nAChR on immune cells. This activation triggers a cascade of intracellular signaling events that ultimately lead to the suppression of pro-inflammatory gene expression.

Inhibition of NF-κB Signaling

A key mechanism underlying the anti-inflammatory action of AR-R17779 is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][6] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Activation of α7 nAChR by AR-R17779 can prevent the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcriptional activity.[5]

Activation of the JAK2/STAT3 Pathway

The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is another important signaling cascade modulated by AR-R17779.[5][6] Binding of AR-R17779 to α7 nAChR can lead to the recruitment and phosphorylation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 can then dimerize, translocate to the nucleus, and induce the expression of anti-inflammatory genes, such as SOCS3 (Suppressor of Cytokine Signaling 3), which can further inhibit pro-inflammatory signaling.[5]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of AR-R17779 has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: In Vivo Efficacy in a Murine Model of TNBS-Induced Colitis

| Parameter | Vehicle Control | AR-R17779 (1.5 mg/kg) | % Change vs. Control | p-value | Reference |

| Colonic IL-1β (pg/mg protein) | ~150 | ~125 | ↓ ~16.7% | < 0.05 | |

| Colonic IL-6 (pg/mg protein) | ~250 | ~100 | ↓ 60% | < 0.05 |

Data are approximated from graphical representations in the cited literature.

Table 2: In Vivo Efficacy in a Murine Model of Atherosclerosis

| Parameter | Ang II + HFD | AR-R17779 + Ang II + HFD | % Change vs. Control | p-value | Reference |

| Aortic IL-1β mRNA Expression | ~4.5 (fold increase) | ~2.0 (fold increase) | ↓ ~55.6% | < 0.05 | [7] |

| Aortic IL-6 mRNA Expression | ~3.0 (fold increase) | ~1.5 (fold increase) | ↓ 50% | < 0.05 | [7] |

| Atherosclerotic Plaque Area (%) | ~12 | ~5 | ↓ ~58.3% | < 0.05 | [7] |

Data are approximated from graphical representations in the cited literature. HFD: High-Fat Diet; Ang II: Angiotensin II.

Table 3: In Vitro Effects on Cytokine Production

| Cell Type | Stimulant | Treatment | Cytokine Measured | % Inhibition | Reference |

| Whole Blood Cells | LPS | AR-R17779 | IL-6 | Significant | [8] |

| Whole Blood Cells | LPS | AR-R17779 | TNF-α | Significant | [8] |

Specific percentage of inhibition was not always provided, but the effect was statistically significant.

It is important to note that the effects of AR-R17779 can be model-dependent. For instance, while effective in the TNBS-induced colitis model, it was found to worsen disease in a DSS-induced colitis model.[8] Furthermore, in a model of ischemia-reperfusion brain injury, AR-R17779 did not show a significant effect on infarct size or microglial activation.[9]

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the anti-inflammatory properties of AR-R17779.

TNBS-Induced Colitis Model in Mice

This model is used to induce a Th1-mediated intestinal inflammation, sharing some pathological features with Crohn's disease.

-

Animals: Male mice (e.g., C57BL/6) are typically used.

-

Induction of Colitis: Mice are lightly anesthetized, and 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol is administered intrarectally via a catheter.

-

Treatment: this compound is dissolved in saline and administered subcutaneously at specified doses (e.g., 1.5 mg/kg) daily, starting from the day of colitis induction.

-

Assessment of Inflammation:

-

Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.

-

Macroscopic Score: Evaluation of the colon for inflammation, ulceration, and thickening upon sacrifice.

-

Histology: Colon sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess mucosal damage and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) Activity: A biochemical assay to quantify neutrophil infiltration in the colon tissue.

-

Cytokine Measurement: Colon tissue is homogenized, and levels of pro-inflammatory cytokines are measured using ELISA or quantitative real-time PCR (qRT-PCR).

-

In Vitro Macrophage Cytokine Release Assay

This assay is used to determine the direct effect of AR-R17779 on cytokine production by macrophages.

-

Cell Culture: Primary peritoneal macrophages are harvested from mice, or a macrophage cell line (e.g., RAW 264.7) is used. Cells are plated in multi-well plates and allowed to adhere.

-

Treatment: Cells are pre-incubated with varying concentrations of AR-R17779 for a specific duration (e.g., 30-60 minutes).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cell culture medium.

-

Incubation: Cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 4 to 24 hours).

-

Cytokine Quantification: The cell culture supernatant is collected, and the concentration of cytokines such as TNF-α and IL-6 is determined using an enzyme-linked immunosorbent assay (ELISA).

The Role of the Spleen

Interestingly, the anti-inflammatory effects of AR-R17779 in the TNBS-induced colitis model have been shown to be dependent on the spleen. In splenectomized mice, the protective effects of AR-R17779 were abolished, suggesting that the spleen is a critical component of the downstream signaling pathway initiated by α7 nAChR activation in this context. This highlights the complexity of the cholinergic anti-inflammatory pathway and suggests that the therapeutic effects of α7 nAChR agonists may involve interactions between different organ systems.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties in various preclinical models, primarily through the activation of the α7 nAChR and the subsequent modulation of key inflammatory signaling pathways like NF-κB and JAK2/STAT3. The quantitative data underscore its potential to reduce pro-inflammatory cytokine levels and ameliorate disease severity in specific inflammatory contexts.

However, the conflicting results in different colitis models and the lack of efficacy in a brain ischemia model indicate that the therapeutic utility of AR-R17779 and other α7 nAChR agonists may be context- and disease-specific. Future research should focus on elucidating the precise molecular mechanisms that determine the differential responses to α7 nAChR activation in various tissues and disease states. Further investigation into the role of the spleen and other organs in mediating the systemic anti-inflammatory effects of these compounds is also warranted. A deeper understanding of these factors will be crucial for the successful clinical translation of α7 nAChR agonists as a novel class of anti-inflammatory drugs.

References

- 1. AR-R17779 - Wikipedia [en.wikipedia.org]

- 2. Cholinergic Modulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cholinergic Anti-Inflammatory Pathway: R&D Systems [rndsystems.com]

- 4. THE ANTI-INFLAMMATORY POTENTIAL OF SELECTIVE CHOLINERGIC AGONISTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic Acetylcholine Receptor Involvement in Inflammatory Bowel Disease and Interactions with Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stimulation of α7 nicotinic acetylcholine receptor by AR-R17779 suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AR-R17779 Hydrochloride in Cholinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-R17779 hydrochloride is a potent and selective full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel deeply implicated in a variety of physiological and pathological processes.[1][2][3] This technical guide provides a comprehensive overview of AR-R17779's role in cholinergic signaling, with a focus on its molecular interactions, downstream cellular effects, and the experimental methodologies used for its characterization. Quantitative binding and functional data are presented, alongside detailed protocols for key assays. Furthermore, signaling pathways modulated by AR-R17779 are visualized through detailed diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound

AR-R17779 is a spirocyclic compound that acts as a selective agonist for the α7 subtype of neuronal nAChRs.[1][4] Its high affinity and selectivity for the α7 nAChR have made it an invaluable tool for investigating the role of this receptor in cognitive function, neuroinflammation, and other neurological and inflammatory disorders.[5][6][7] The activation of α7 nAChRs by agonists like AR-R17779 triggers a cascade of intracellular events, primarily initiated by an influx of calcium ions, which in turn modulates various downstream signaling pathways.[8][9][10]

Quantitative Pharmacological Data

The selectivity and potency of AR-R17779 are demonstrated by its binding affinities (Ki) and functional potencies (EC50) at different nAChR subtypes.

| Receptor Subtype | Species | Parameter | Value (nM) | Reference |

| α7 nAChR | Rat | Ki | 92 - 190 | [1][11] |

| α4β2 nAChR | Rat | Ki | 16000 | [1][11] |

| α7 nAChR | Rat | EC50 | 21,000 | [4] |

| α7 nAChR | Human | EC50 | 420 | [5] |

Cholinergic Signaling Pathways Modulated by AR-R17779

Activation of the α7 nAChR by AR-R17779 initiates several key intracellular signaling cascades. These pathways are central to the compound's observed effects on cellular function, including modulation of inflammation and promotion of cell survival.

The JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in the anti-inflammatory effects of α7 nAChR activation.[12][13][14][15][16]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling route activated by α7 nAChR stimulation, playing a significant role in promoting cell survival and proliferation.[17][18][19][20][21]

The ERK1/2-CREB Signaling Pathway

The Extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) pathway is implicated in the cognitive-enhancing effects of α7 nAChR agonists.[8][22]

Experimental Protocols

The following protocols provide a framework for the characterization of AR-R17779 and other α7 nAChR ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity of AR-R17779 to nAChRs.[2][23][24][25][26]

Objective: To determine the Ki of AR-R17779 for the α7 nAChR.

Materials:

-

Rat brain tissue or cells expressing the target receptor

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]methyllycaconitine for α7 nAChR)

-

This compound

-

Non-specific binding control (e.g., high concentration of a known α7 nAChR ligand like nicotine)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of AR-R17779.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).

-

Incubate to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place filters in scintillation vials with scintillation fluid and count the radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of AR-R17779 to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity of AR-R17779 at nAChRs expressed in Xenopus oocytes.[27][28][29][30][31]

Objective: To determine the EC50 and efficacy of AR-R17779 at α7 nAChRs.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the α7 nAChR subunit

-

Recording solution (e.g., ND96)

-

This compound

-

TEVC amplifier and data acquisition system

-

Microelectrodes

Procedure:

-

Oocyte Preparation:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with cRNA for the α7 nAChR and incubate for 2-5 days to allow for receptor expression.

-

-

Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

Drug Application:

-

Apply increasing concentrations of AR-R17779 to the oocyte via the perfusion system.

-

Record the inward current elicited by each concentration.

-

-

Data Analysis:

-

Measure the peak current response for each concentration.

-

Normalize the responses to the maximal response.

-

Plot the normalized response against the concentration of AR-R17779 and fit with a sigmoid function to determine the EC50 and maximal efficacy.

-

LPS-Induced Cytokine Release Assay in Macrophages

This assay assesses the anti-inflammatory effects of AR-R17779.[32][33][34][35]

Objective: To measure the effect of AR-R17779 on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Cell culture medium

-

LPS

-

This compound

-

ELISA kits for the cytokines of interest

Procedure:

-

Cell Culture and Treatment:

-

Culture macrophages in appropriate medium.

-

Pre-treat the cells with varying concentrations of AR-R17779 for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Incubate for a period to allow for cytokine production (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Cytokine Measurement:

-

Measure the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels in the AR-R17779-treated groups to the LPS-only control group to determine the inhibitory effect of the compound.

-

Rat Social Recognition Test

This behavioral assay is used to evaluate the effects of AR-R17779 on short-term memory.[36][37][38][39][40]

Objective: To assess the ability of AR-R17779 to improve social recognition memory in rats, potentially reversing a deficit induced by a cholinergic antagonist like scopolamine (B1681570).

Materials:

-

Adult male rats

-

Juvenile male rats

-

Test arena

-

Scopolamine (for deficit model)

-

This compound

Procedure:

-

Habituation:

-

Habituate the adult rat to the test arena.

-

-

First Exposure (T1):

-

Introduce a juvenile rat into the arena and allow the adult rat to investigate it for a set period.

-

-

Inter-trial Interval:

-

Remove the juvenile rat. Administer AR-R17779 or vehicle to the adult rat. In the deficit model, scopolamine is administered prior to T1.

-

-

Second Exposure (T2):

-

After a specific delay, re-introduce the same juvenile rat (or a novel one for control) into the arena.

-

Measure the time the adult rat spends investigating the juvenile.

-

-

Data Analysis:

-

A shorter investigation time during T2 compared to T1 indicates that the adult rat remembers the juvenile. Compare the investigation times between treatment groups to assess the effect of AR-R17779 on social memory.

-

Conclusion

This compound serves as a powerful pharmacological tool for elucidating the complex role of the α7 nAChR in cholinergic signaling. Its high selectivity and agonist activity allow for the specific interrogation of α7 nAChR-mediated pathways, such as the JAK2/STAT3, PI3K/Akt, and ERK1/2-CREB cascades. The experimental protocols detailed herein provide a robust framework for the continued investigation of AR-R17779 and the development of novel therapeutics targeting the α7 nAChR for a range of neurological and inflammatory conditions.

References

- 1. AR-R 17779 hydrochloride | CAS 178419-42-6 | AR-R17779 | Tocris Bioscience [tocris.com]

- 2. benchchem.com [benchchem.com]

- 3. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology [mdpi.com]

- 4. apexbt.com [apexbt.com]

- 5. AR-R 17779 hydrochloride, alpha7 nAChR agonist (CAS 178419-42-6) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]

- 9. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

- 18. researchgate.net [researchgate.net]

- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 20. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. benchchem.com [benchchem.com]

- 26. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. youtube.com [youtube.com]

- 32. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Scopolamine induced deficits in a battery of rat cognitive tests: comparisons of sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. biorxiv.org [biorxiv.org]

- 40. researchgate.net [researchgate.net]

Investigating the Anxiolytic Potential of AR-R17779 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-R17779 hydrochloride, a potent and selective full agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), has been primarily investigated for its nootropic effects.[1] However, the well-documented role of the cholinergic system, and specifically the α7 nAChR, in the modulation of mood and anxiety suggests a therapeutic potential for AR-R17779 in anxiety disorders. This technical guide provides a comprehensive overview of the current understanding of AR-R17779, its mechanism of action, and the preclinical evidence that hints at its potential anxiolytic properties. While direct quantitative data on AR-R17779 in classical anxiety models is limited in publicly available literature, this document will detail the established experimental protocols and signaling pathways that form the basis for investigating its anxiolytic effects.

Introduction to this compound

AR-R17779 is a spirocyclic compound that acts as a highly selective and potent full agonist of the α7 subtype of neural nicotinic acetylcholine receptors.[1] Its high affinity and selectivity for the α7 nAChR make it a valuable pharmacological tool for elucidating the physiological functions of this receptor. The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive function and emotional regulation, such as the hippocampus and cerebral cortex.

Mechanism of Action: The α7 Nicotinic Acetylcholine Receptor Signaling Pathway

The α7 nAChR is a homopentameric ligand-gated ion channel, meaning it is composed of five identical α7 subunits.[2] Upon binding of an agonist like AR-R17779, the receptor undergoes a conformational change, opening a central ion channel. This channel is highly permeable to calcium ions (Ca²⁺), which act as a critical second messenger, initiating a cascade of downstream signaling events. These intracellular signaling pathways are believed to mediate the diverse physiological effects of α7 nAChR activation, including modulation of neurotransmitter release and synaptic plasticity.

Preclinical Evidence and the Role of α7 nAChR in Anxiety

The most relevant preclinical data for AR-R17779 comes from the rat social recognition test .[1][5][6] While primarily a test of learning and memory, social interaction is a key component of anxiety models. In these studies, AR-R17779 was shown to improve social memory.

Social Recognition Test Data for AR-R17779

The social recognition test assesses the ability of an adult rat to recognize a juvenile rat after a delay. An increase in the percent reduction in social interaction time (%RSIT) between two encounters indicates improved memory.

| Compound | Dose (mg/kg, SC) | Test Condition | Outcome | Reference |

| AR-R17779 | 1, 3, 10, 30 | Unimpaired animals (24h retention) | Increased %RSIT | [1][5] |

| AR-R17779 | 0.3, 1 | Scopolamine-induced deficit (15min retention) | Reversed deficit | [1][5] |

Experimental Protocols for Assessing Anxiolytic Effects

To rigorously evaluate the anxiolytic potential of this compound, standardized preclinical models of anxiety in rodents are essential. The following are detailed methodologies for key experiments that could be employed.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8][9]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

Procedure:

-

Administer this compound or vehicle to the test animals (e.g., rats or mice) at predetermined times before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (typically 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

-

An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[10][11][12][13][14]

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

Procedure:

-

Administer this compound or vehicle to the test animals.

-

Place the animal in the center of the light compartment.

-

Allow the animal to move freely between the two compartments for a set period (e.g., 10 minutes).

-

Record the time spent in each compartment and the number of transitions between compartments.

-

An anxiolytic effect is suggested by an increase in the time spent in the light compartment and the number of transitions.

Social Interaction Test

This test assesses anxiety by measuring the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific.[15][16]

Apparatus: A neutral, open-field arena.

Procedure:

-

Administer this compound or vehicle to pairs of unfamiliar, weight-matched animals.

-

Place the pair of animals in the open-field arena.

-

Record the duration and frequency of social behaviors (e.g., sniffing, following, grooming) for a set period (e.g., 10 minutes).

-

An anxiolytic effect is indicated by an increase in the total time spent in active social interaction.

Conclusion and Future Directions

This compound is a potent and selective α7 nAChR agonist with demonstrated pro-cognitive effects. While direct evidence for its anxiolytic properties is currently lacking in the public domain, the established role of the α7 nAChR in mood and anxiety regulation provides a strong rationale for its investigation in this therapeutic area. The experimental protocols detailed in this guide provide a clear framework for future preclinical studies to systematically evaluate the anxiolytic potential of AR-R17779. Such research would be invaluable in determining if the selective activation of the α7 nAChR by AR-R17779 represents a viable novel strategy for the treatment of anxiety disorders. Further investigation into the dose-response relationship and the potential for anxiogenic effects at higher doses, as seen with other α7 agonists, is also warranted.

References

- 1. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology | MDPI [mdpi.com]

- 3. Activation of the α7 nicotinic ACh receptor induces anxiogenic effects in rats which is blocked by a 5-HT1a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. AR-R 17779 improves social recognition in rats by activation of nicotinic [alpha]7 receptors - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 10. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Light-dark box test - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 14. mmpc.org [mmpc.org]

- 15. anilocus.com [anilocus.com]

- 16. Social Behavior Testing in Mice: Social Interest, Recognition, and Aggression | Springer Nature Experiments [experiments.springernature.com]

The α7 Nicotinic Acetylcholine Receptor Agonist AR-R17779 Hydrochloride: A Technical Guide to its Pro-Cognitive Effects in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-R17779 hydrochloride, a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), has demonstrated significant potential as a cognitive enhancer in preclinical rodent models. This technical guide provides a comprehensive overview of the research investigating the effects of AR-R17779 on learning and memory in rats. The document details the experimental protocols utilized in key studies, presents available quantitative data in structured tables, and visualizes the proposed signaling pathways and experimental workflows using Graphviz diagrams. The findings highlight the compound's efficacy in ameliorating cognitive deficits in various behavioral paradigms, including the radial arm maze and social recognition tests, as well as in models of memory impairment induced by scopolamine (B1681570) and fimbria-fornix lesions. The underlying mechanism is believed to involve the activation of the ERK/CREB signaling cascade, a critical pathway in synaptic plasticity and memory formation.

Introduction

The cholinergic system, particularly the nicotinic acetylcholine receptors (nAChRs), plays a pivotal role in cognitive functions such as learning, memory, and attention.[1][2] The α7 subtype of the nAChR is a ligand-gated ion channel with high calcium permeability, making it a key modulator of synaptic plasticity.[2] Agonists targeting the α7 nAChR, such as this compound, are therefore of significant interest for the development of therapeutics for cognitive disorders. This document synthesizes the available preclinical data on AR-R17779's effects on learning and memory in rats, providing a technical resource for researchers in the field.

Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Activation

AR-R17779 acts as a selective agonist at the α7 nAChR. Upon binding, it induces a conformational change in the receptor, opening its ion channel and allowing an influx of cations, primarily calcium (Ca²⁺). This influx of calcium triggers a cascade of downstream intracellular signaling events crucial for synaptic plasticity and cognitive enhancement. A key pathway implicated in the pro-cognitive effects of α7 nAChR agonists is the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway.

Efficacy in Animal Models of Learning and Memory

The cognitive-enhancing properties of AR-R17779 have been evaluated in several well-established rodent behavioral paradigms.

Radial Arm Maze

The eight-arm radial maze is a task used to assess spatial learning and working memory. Studies have shown that AR-R17779 improves performance in this task in both normal and memory-impaired rats.

-

Apparatus: An eight-arm radial maze with a central platform.

-

Procedure: All eight arms are baited with a food reward. The rat is placed on the central platform and allowed to freely explore the maze. The trial ends when the rat has visited all eight arms.

-

Measures:

-

Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.

-

Reference Memory Errors: Entry into an arm that is never baited (in variations of the task where not all arms are baited).

-

Latency: Time to complete the trial.

-

-

Drug Administration: AR-R17779 (2 mg/kg) or its racemic mixture, AR-R13489, was administered via subcutaneous injection 20 minutes before testing.[2]

-

Apparatus: An eight-arm radial maze.

-

Procedure: A subset of arms is baited, and the configuration of baited arms changes daily. This requires the rat to learn a new spatial pattern in each session.

-

Measures: Number of errors (entries into unbaited arms) to find all the baited arms.

-

Drug Administration: AR-R17779 (2 mg/kg, s.c.) administered 20 minutes prior to each daily session.[2]

While the primary literature reports a significant improvement in both long-term win-shift acquisition and daily repeated acquisition with AR-R17779 treatment, the specific quantitative data (e.g., mean number of errors ± SEM) were not available in the reviewed abstracts.[2]

Table 1: Effect of AR-R17779 on Radial Arm Maze Performance (Qualitative Summary)

| Task | Animal Model | AR-R17779 Dose | Outcome | Reference |

| Long-term Win-Shift Acquisition | Adult female Sprague-Dawley rats | 2 mg/kg (racemic mixture AR-R13489) | Significant improvement after 3 weeks of training | [2] |

| Repeated Acquisition | Adult female Sprague-Dawley rats | 2 mg/kg | Significant improvement in daily acquisition | [2] |

Social Recognition Test

The social recognition test assesses short-term memory by capitalizing on the natural tendency of adult rats to investigate novel juvenile rats more than familiar ones.

-

Subjects: Adult male rats and juvenile male rats.

-

Procedure:

-

Trial 1 (T1): An adult rat is placed in an observation cage and allowed to interact with a juvenile rat for a set period (e.g., 5 minutes).

-

Inter-Trial Interval (ITI): A delay period (e.g., 15 minutes or 24 hours).

-

Trial 2 (T2): The adult rat is re-exposed to the same juvenile rat.

-

-

Measure: The primary measure is the percent reduction in social interaction time (%RSIT) from T1 to T2, calculated as: [1 - (SIT in T2 / SIT in T1)] * 100. A higher %RSIT indicates better memory of the juvenile.

-

Drug Administration: AR-R17779 was administered subcutaneously at various doses before T1.

Table 2: Effect of AR-R17779 on Social Recognition Memory in Unimpaired Rats (24-hour ITI)

| Treatment Group | Dose (mg/kg, s.c.) | n | % Reduction in Social Interaction Time (%RSIT) | Statistical Significance vs. Vehicle |

| Vehicle | - | 10 | ~20% | - |

| AR-R17779 | 1 | 10 | ~50% | p < 0.01 |

| AR-R17779 | 3 | 10 | ~60% | p < 0.001 |

| AR-R17779 | 10 | 10 | ~55% | p < 0.01 |

| AR-R17779 | 30 | 10 | ~65% | p < 0.001 |

Data are approximated from graphical representations in the source literature.

Reversal of Induced Memory Deficits

AR-R17779 has also been shown to reverse memory impairments induced by pharmacological or surgical interventions.

Scopolamine, a muscarinic receptor antagonist, is commonly used to induce a transient amnesic state.

-

Procedure: The social recognition test is performed as described above, with a 15-minute ITI.

-

Induction of Deficit: Scopolamine (e.g., 0.1 mg/kg, s.c.) is administered prior to T1 to impair memory formation.

-

Drug Administration: AR-R17779 is co-administered with scopolamine.

Table 3: Reversal of Scopolamine-Induced Memory Deficit by AR-R17779 in the Social Recognition Test (15-minute ITI)

| Treatment Group | Dose (mg/kg, s.c.) | n | % Reduction in Social Interaction Time (%RSIT) | Statistical Significance vs. Scopolamine |

| Vehicle + Vehicle | - | 10 | ~50% | - |

| Scopolamine (0.1) + Vehicle | - | 10 | ~10% | - |

| Scopolamine (0.1) + AR-R17779 | 0.3 | 10 | ~40% | p < 0.05 |

| Scopolamine (0.1) + AR-R17779 | 1 | 10 | ~55% | p < 0.01 |

Data are approximated from graphical representations in the source literature.

The fimbria-fornix is a major pathway connecting the hippocampus to other brain regions, and its lesioning results in severe memory deficits.

-

Surgical Procedure: Bilateral electrolytic or aspiration lesions of the fimbria-fornix are performed on anesthetized rats. Sham-operated rats serve as controls.

-

Behavioral Testing: Working memory is assessed using the eight-arm radial maze (win-shift task).

-

Drug Administration: AR-R17779 is administered to the lesioned rats.

The primary research indicates that AR-R17779 significantly reverses the working memory impairment caused by fimbria-fornix lesions.[2] However, specific quantitative data on the extent of this reversal (e.g., reduction in the number of working memory errors) were not available in the reviewed literature.

Table 4: Effect of AR-R17779 on Fimbria-Fornix Lesion-Induced Working Memory Deficit (Qualitative Summary)

| Animal Model | Behavioral Task | AR-R17779 Treatment | Outcome | Reference |

| Rats with fimbria-fornix lesions | Radial Arm Maze (Working Memory) | Chronic administration | Significant reversal of the lesion-induced impairment | [2] |

Discussion and Future Directions

The available preclinical evidence strongly suggests that this compound is a promising cognitive-enhancing agent. Its efficacy in both unimpaired and memory-impaired rodent models highlights its potential therapeutic utility. The compound's selective agonism at the α7 nAChR and its engagement of the ERK/CREB signaling pathway provide a clear mechanistic basis for its pro-cognitive effects.

Future research should focus on obtaining more detailed quantitative data from a wider range of cognitive tasks to further characterize the compound's efficacy profile. Elucidating the precise downstream targets of the ERK/CREB pathway activated by AR-R17779 will provide a more complete understanding of its molecular mechanism of action. Furthermore, long-term safety and tolerability studies are necessary prerequisites for any potential clinical development.

Conclusion

This compound demonstrates robust pro-cognitive effects in rats, mediated by its selective agonism of the α7 nAChR. The compound improves learning and memory in various behavioral paradigms and reverses experimentally induced cognitive deficits. These findings, supported by a plausible molecular mechanism involving the ERK/CREB pathway, position AR-R17779 as a compelling candidate for further investigation as a potential therapeutic for cognitive disorders.

References

AR-R17779 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-R17779 hydrochloride is a potent and highly selective full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This spirocyclic compound has been instrumental in elucidating the physiological and pathological roles of the α7 nAChR, a ligand-gated ion channel widely expressed in the central nervous system and periphery. Its ability to penetrate the central nervous system has made it a valuable tool in neuroscience research, particularly in studies related to cognitive function and neuroinflammation.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental findings related to this compound.

Chemical Structure and Physicochemical Properties

AR-R17779 is a spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] derivative. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | (2S)-4′-Azaspiro[bicyclo[2.2.2]octane-2,5′-[4][5]oxazolidin]-2′-one hydrochloride | [1] |

| CAS Number | 178419-42-6 | MedChemExpress |

| Molecular Formula | C₉H₁₄N₂O₂・HCl | APExBIO |

| Molecular Weight | 218.68 g/mol | APExBIO |

| Appearance | Off-white solid | APExBIO |

| Solubility | <10.93 mg/mL in DMSO; <21.87 mg/mL in H₂O | APExBIO |

Pharmacological Properties

This compound is distinguished by its high selectivity for the α7 nAChR over other nAChR subtypes, such as the α4β2 receptor. This selectivity is crucial for isolating the effects of α7 nAChR activation in complex biological systems.

| Parameter | Value | Species/System | Reference |

| Kᵢ (α7 nAChR) | 92 nM | Rat | MedChemExpress |

| Kᵢ (α4β2 nAChR) | 16000 nM | Rat | MedChemExpress |

| EC₅₀ (α7 nAChR) | 21 µM | Rat α7-nAChRs expressed in Xenopus oocytes | [6] |

| Agonist Type | Full Agonist | [1] |

Mechanism of Action and Signaling Pathways

As a full agonist, AR-R17779 binds to and activates the α7 nicotinic acetylcholine receptor. The α7 nAChR is a homopentameric ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[7] Upon activation, the influx of Ca²⁺ triggers a cascade of intracellular signaling events. Key downstream pathways include the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) pathway and the phosphoinositide 3-kinase (PI3K)-Akt pathway.[4][8] Activation of these pathways is associated with anti-inflammatory effects and promotion of cell survival. Furthermore, α7 nAChR activation can lead to the inhibition of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[8]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition) for α7 nAChR

This protocol outlines a general procedure for determining the binding affinity of this compound to α7 nAChRs using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled α7 nAChR antagonist (e.g., [³H]methyllycaconitine), and varying concentrations of this compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled MLA).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of AR-R17779.

-

Plot the percentage of specific binding against the logarithm of the AR-R17779 concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of AR-R17779 that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Administration for Behavioral and Disease Models

For in vivo studies in rodents, this compound is typically dissolved in sterile saline (0.9% NaCl) for administration via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

Collagen-Induced Arthritis (CIA) in Mice:

-

Induction: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant. A booster immunization may be given after 21 days.

-

Treatment: this compound (e.g., 1-5 mg/kg) or vehicle (saline) is administered daily or twice daily via i.p. injection, starting before or after the onset of clinical signs of arthritis.

-

Assessment: The severity of arthritis is monitored using a clinical scoring system based on paw swelling and redness. Histological analysis of the joints can be performed at the end of the study to assess inflammation, cartilage degradation, and bone erosion.

Radial-Arm Maze Test for Learning and Memory in Rats:

-

Apparatus: An eight-arm radial maze is used, with food rewards placed at the end of some or all arms.

-

Procedure:

-

Habituation: Rats are familiarized with the maze and taught to retrieve food rewards from the arms.

-

Testing: Rats are placed in the center of the maze and allowed to explore the arms. The number of entries into previously visited arms (working memory errors) and entries into unbaited arms (reference memory errors) are recorded.

-

-

Treatment: this compound (e.g., 2 mg/kg) or vehicle is administered s.c. approximately 20 minutes before the test session.[9]

-

Data Analysis: The number of errors and the time taken to complete the task are used to assess cognitive performance.

Summary of Key In Vivo Findings

| Model | Species | Dosage and Administration | Key Findings | Reference |

| Collagen-Induced Arthritis | Mouse | 1-5 mg/kg, i.p., twice daily for 7 days | Ameliorated arthritis, reduced synovial inflammation, and delayed disease onset. | MedChemExpress |

| Radial-Arm Maze (Learning) | Rat | 2 mg/kg, s.c., 20 min before testing | Improved long-term win-shift acquisition and repeated acquisition within daily sessions. | [9] |

| Radial-Arm Maze (Working Memory) | Rat (with fimbria-fornix lesions) | Not specified | Reversed working memory impairment caused by the lesions. | [9] |

| Atherosclerosis and Aortic Aneurysm | Mouse (ApoE-deficient) | Not specified | Reduced atherosclerotic plaque area and suppressed aortic aneurysm formation. | APExBIO |

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of the α7 nicotinic acetylcholine receptor. Its high selectivity and central nervous system availability have enabled significant advances in our understanding of the therapeutic potential of targeting this receptor in a range of disorders, including cognitive impairments and inflammatory diseases. The data and protocols summarized in this guide are intended to support researchers in the design and execution of their studies involving this important compound. Further research is warranted to fully elucidate its pharmacokinetic profile and to translate the promising preclinical findings into clinical applications.

References

- 1. AR-R17779 - Wikipedia [en.wikipedia.org]

- 2. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

AR-R17779 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AR-R17779 hydrochloride, a selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This document consolidates key chemical and biological data, details on experimental methodologies, and illustrates the principal signaling pathways associated with this compound.

Core Compound Data

This compound is a widely utilized research tool for investigating the therapeutic potential of α7 nAChR activation in various physiological and pathological processes.

| Property | Value | Citations |

| CAS Number | 178419-42-6 | [1][2] |

| Molecular Weight | 218.68 g/mol | [1][2] |

| Molecular Formula | C₉H₁₄N₂O₂ · HCl | [1] |

| Synonyms | (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin]-2′-one hydrochloride | [1] |

| Mechanism of Action | Selective α7 nicotinic acetylcholine receptor (nAChR) agonist | [2] |

Signaling Pathways

Activation of the α7 nicotinic acetylcholine receptor by AR-R17779 initiates distinct signaling cascades that modulate inflammatory responses and neuronal processes. The two primary pathways are the JAK2/STAT3 anti-inflammatory pathway and the ERK1/2 pathway, which is implicated in cognitive function.

Experimental Protocols

Detailed methodologies for key experiments involving AR-R17779 are outlined below. These protocols are based on published research and provide a framework for replication and further investigation.

In Vivo Cognitive Function Assays

1. Radial Arm Maze (RAM) for Learning and Memory in Rats

The RAM task is employed to assess spatial learning and memory.[3]

-

Apparatus: An eight-arm radial maze with a central platform.[4] Food rewards are placed at the end of some or all arms.

-

Procedure:

-

Habituation: Rats are familiarized with the maze over several days, with food pellets placed throughout the arms to encourage exploration.[5]

-

Training: A subset of arms is baited with food. The rat is placed on the central platform and allowed to explore the maze for a set duration or until all baited arms have been visited.

-

Testing: AR-R17779 or vehicle is administered via subcutaneous injection (e.g., 2 mg/kg) 20 minutes before the trial.[3]

-

-

Data Analysis: Key metrics include the number of working memory errors (re-entry into a previously visited arm) and reference memory errors (entry into an unbaited arm).[4] A significant reduction in errors in the AR-R17779-treated group compared to the vehicle group indicates an improvement in learning and memory.[3]

2. Social Recognition Test (SRT) in Rats

The SRT evaluates short-term memory by assessing an adult rat's ability to recognize a juvenile conspecific.[6]

-

Procedure:

-

Acclimation: Adult rats are individually housed and handled for several days before testing.

-

Trial 1 (T1): A juvenile rat is introduced into the adult's home cage for a short period (e.g., 5 minutes), and the duration of social investigation (e.g., sniffing, grooming) is recorded.

-

Treatment: Immediately after T1, AR-R17779 (e.g., 0.3-30 mg/kg, s.c.) or vehicle is administered.[6]

-

Trial 2 (T2): After a retention interval (e.g., 15-120 minutes), the same juvenile rat is reintroduced, and the duration of social investigation is again recorded.

-

-

Data Analysis: A recognition index is calculated, often as the ratio of investigation time in T2 to T1. A lower ratio in the AR-R17779-treated group indicates that the adult rat remembers the juvenile and spends less time investigating it, signifying enhanced social memory.[6]

In Vivo Anti-inflammatory Model

Experimental Colitis in Mice

This model is used to investigate the anti-inflammatory effects of AR-R17779.[7]

-

Induction of Colitis: Colitis can be induced by the administration of agents like dextran (B179266) sodium sulfate (B86663) (DSS) in the drinking water or intrarectal 2,4,6-trinitrobenzene sulfonic acid (TNBS).[7]

-

Treatment Protocol: AR-R17779 is typically administered daily via intraperitoneal or subcutaneous injection at varying doses (e.g., 0.6-30 µmol/kg).[7][8]

-

Assessment of Colitis Severity:

-

Clinical Parameters: Daily monitoring of body weight, stool consistency, and the presence of blood in the stool.

-